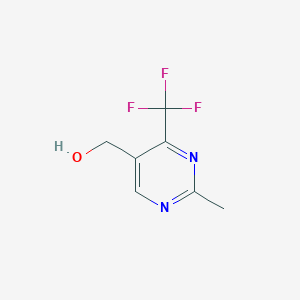

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Description

The exact mass of the compound (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is 192.05104734 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[2-methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-4-11-2-5(3-13)6(12-4)7(8,9)10/h2,13H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPUIAMWQGFOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857608 | |

| Record name | [2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260648-82-5 | |

| Record name | [2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol in Drug Discovery

Executive Summary

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 1260648-82-5) is a highly specialized, fluorinated N-heterocyclic building block[1]. In modern medicinal chemistry, the strategic incorporation of trifluoromethylated pyrimidines is a proven methodology to enhance metabolic stability, modulate lipophilicity, and improve blood-brain barrier (BBB) penetrance[2]. This in-depth guide provides a technical analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, with a specific focus on its utility in the development of central nervous system (CNS) therapeutics, such as Phosphodiesterase 2A (PDE2A) inhibitors[2][3].

Structural and Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol |

| CAS Registry Number | 1260648-82-5 |

| Molecular Formula | C₇H₇F₃N₂O |

| Molecular Weight | 192.14 g/mol |

| Physical State | Solid (Predicted based on H-bonding & MW) |

| Primary Synthetic Handle | C5-Hydroxymethyl (-CH₂OH) |

Mechanistic Insight: Electronic and Steric Modulation

The reactivity of this molecule is dictated by the push-pull dynamics of its substituents. The electron-withdrawing nature of the C4-trifluoromethyl group exerts a strong inductive pull (-I effect) on the pyrimidine π-system. This significantly reduces the basicity of the pyrimidine nitrogens (lowering the pKa to ~2.5), rendering the core highly resistant to oxidative metabolism—such as degradation by hepatic cytochrome P450 enzymes[4].

Simultaneously, the C2-methyl group provides steric shielding and a slight hyperconjugative electron donation (+I effect), protecting the ring from unwanted nucleophilic attack. The C5-hydroxymethyl group functions as the primary synthetic anchor. It behaves similarly to a benzylic alcohol, allowing for selective functionalization (oxidation or halogenation) without disrupting the deactivated, stable core[5].

Fig 1. Electronic and steric effects modulating the pyrimidine core reactivity.

Application in CNS Drug Development: PDE2A Inhibitors

Phosphodiesterase 2A (PDE2A) is highly expressed in the limbic system and is a critical therapeutic target for cognitive disorders, including Alzheimer's disease and schizophrenia[3]. Inhibitors of PDE2A require high target selectivity and excellent pharmacokinetic profiles.

The (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl) moiety acts as an optimal bioisostere for endogenous purine scaffolds (such as cAMP and cGMP). By replacing electron-rich aromatic rings with this electron-deficient fluorinated pyrimidine, researchers achieve lower off-target kinase binding, extended plasma half-lives, and enhanced lipid solubility for BBB crossing[2].

Fig 2. Step-by-step synthetic workflow for generating PDE2A inhibitors.

Validated Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems , incorporating specific in-process and post-process checkpoints to verify successful chemical transformations.

Protocol 1: Mild Oxidation to (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)carbaldehyde

Causality & Rationale: The conversion of the C5-hydroxymethyl group to an aldehyde is a prerequisite for subsequent reductive amination workflows. Dess-Martin Periodinane (DMP) is selected over harsher oxidants (e.g., Jones reagent or KMnO₄) to prevent over-oxidation to the carboxylic acid and to accommodate the electron-deficient nature of the pyrimidine ring without causing ring-opening[6][7].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an argon atmosphere at 0 °C.

-

Reagent Addition: Add 1.1 equivalents of Dess-Martin Periodinane portion-wise. Causality: The slight stoichiometric excess ensures complete conversion while minimizing the generation of hypervalent iodine byproducts[5].

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 2 hours.

-

Validation Checkpoint 1 (In-Process): Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The reaction is validated as complete when the highly polar alcohol spot completely disappears, and a new, strongly UV-active, less polar spot (the aldehyde) emerges.

-

Quenching: Add a 1:1 (v/v) mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃. Causality: Na₂S₂O₃ reduces unreacted DMP and the iodinane byproduct to water-soluble 2-iodobenzoic acid derivatives, while NaHCO₃ neutralizes the acetic acid byproduct generated during the oxidation[6].

-

Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Checkpoint 2 (Post-Workup): Analyze the crude product via ¹H-NMR. The successful formation of the aldehyde is definitively confirmed by the appearance of a distinct proton singlet at ~10.0–10.5 ppm, and the total disappearance of the hydroxymethyl methylene doublet/triplet at ~4.7 ppm.

Protocol 2: Halogenation to 5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)pyrimidine

Causality & Rationale: Conversion to an alkyl chloride provides a potent electrophile for Sₙ2 alkylation with various nucleophiles (e.g., amines, thiols, or alkoxides)[5]. Thionyl chloride (SOCl₂) is utilized because it yields strictly volatile byproducts (SO₂ and HCl), which simplifies downstream purification.

Step-by-Step Methodology:

-

Preparation: Dissolve the starting alcohol (1.0 eq) in anhydrous toluene or DCM at 0 °C.

-

Activation: Add 1.5 equivalents of SOCl₂ dropwise, followed by a catalytic amount of DMF (1-2 drops). Causality: DMF reacts with SOCl₂ to form the highly reactive Vilsmeier-Haack intermediate, which drastically accelerates the chlorination of the sterically hindered, electron-deficient alcohol.

-

Reaction: Stir the solution at room temperature for 3 hours.

-

Validation Checkpoint 1 (In-Process): Vigorous gas evolution (SO₂ and HCl) should be visible initially. The cessation of gas evolution serves as a macroscopic, self-validating indicator of reaction progression and completion.

-

Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ at 0 °C until a neutral pH (7) is reached. Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Validation Checkpoint 2 (Post-Workup): ¹H-NMR analysis will show a slight downfield shift of the C5-methylene protons from ~4.7 ppm (alcohol) to ~4.5 ppm (chloride), coupled with the complete absence of the broad -OH peak (typically ~2.5-3.5 ppm depending on concentration).

References

-

Discovery of Novel Phosphodiesterase-2A Inhibitors by Structure-Based Virtual Screening, Structural Optimization, and Bioassay Source: ACS Publications URL:[Link]

- WO2018083098A1 - [1,2,4]triazolo[1,5-a]pyrimidine derivatives as PDE2 inhibitors Source: Google Patents URL

-

Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction Source: NIH / PMC URL:[Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: ACS Publications URL:[Link]

-

Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: MDPI URL:[Link]

-

Dess-Martin Oxidation Source: Organic Chemistry Portal URL:[Link]

Sources

- 1. molcore.com [molcore.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2018083098A1 - [1,2,4]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]

- 6. Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

1H and 13C NMR spectra for (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Comprehensive NMR Analysis and Structural Validation of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Executive Summary

The structural elucidation of highly functionalized pyrimidine scaffolds is a critical quality control step in modern drug discovery. The compound (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 1260648-82-5) presents a unique analytical profile due to the presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group, an exchangeable hydroxyl (-OH) proton, and a highly deshielded aromatic core. This technical guide establishes a robust, self-validating Nuclear Magnetic Resonance (NMR) methodology for the unambiguous characterization of this molecule, detailing the causality behind solvent selection, acquisition parameters, and heteronuclear coupling phenomena.

Introduction to the Chemical Environment

In the landscape of medicinal chemistry, pyrimidine derivatives are critical heterocyclic building blocks[1]. The introduction of a trifluoromethyl group at the C4 position significantly alters the electron density of the pyrimidine ring. This modification not only impacts the molecule's lipophilicity and metabolic stability but also creates distinct scalar coupling patterns in the 13 C NMR spectrum due to the spin-1/2 nature of 19 F nuclei[2]. Rigorous characterization requires a multinuclear approach ( 1 H, 13 C, 19 F) combined with 2D correlation spectroscopy to ensure absolute regiochemical assignment.

Experimental Methodologies: A Self-Validating Protocol

To achieve high-resolution spectral data, the experimental workflow must be carefully tailored to the molecule's specific functional groups.

Step 1: Sample Preparation and Solvent Selection

-

Weigh exactly 10.0 mg of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol.

-

Dissolve the compound in 0.6 mL of anhydrous Deuterated Dimethyl Sulfoxide (DMSO- d6 ).

-

Causality: DMSO- d6 is deliberately chosen over CDCl 3 . The strong hydrogen-bond accepting nature of the sulfoxide oxygen locks the -OH proton, drastically slowing down its intermolecular chemical exchange rate. This allows the -OH proton to be observed as a sharp, quantifiable multiplet rather than a broad, ambiguous singlet.

-

-

Add 0.05% v/v of TSP (3-(trimethylsilyl)propionic acid- d4 ) as an internal chemical shift reference ( δ = 0.00 ppm)[3].

Step 2: Instrument Tuning and Acquisition

-

1 H NMR (400 MHz): Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds to ensure complete relaxation of the methyl and hydroxyl protons.

-

13 C{ 1 H} NMR (100 MHz): Acquire a minimum of 512 scans with broadband proton decoupling.

-

Causality: Quaternary carbons (C2, C4, C5) lack the Nuclear Overhauser Effect (NOE) enhancement provided by directly attached protons. Furthermore, the -CF 3 carbon signal is split into a quartet, distributing its already low signal intensity across four peaks[4]. A high scan count is mandatory to achieve an acceptable signal-to-noise (S/N) ratio.

-

-

19 F NMR (376 MHz): Acquire 64 scans.

Fig 1. Step-by-step NMR acquisition workflow for fluorinated pyrimidines.

1 H NMR Spectral Analysis

The proton spectrum provides immediate confirmation of the molecule's functional groups. The chemical shifts of the pyrimidine ring protons are highly sensitive to the nature and position of substituents[1].

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| H6 | 8.85 | Singlet (s) | - | 1H | Pyrimidine aromatic CH |

| -OH | 5.45 | Triplet (t) | 5.5 | 1H | Hydroxyl proton |

| -CH 2 - | 4.65 | Doublet (d) | 5.5 | 2H | Hydroxymethyl CH 2 |

| -CH 3 | 2.65 | Singlet (s) | - | 3H | C2-Methyl group |

Mechanistic Insights: The H6 proton is severely deshielded ( δ 8.85) due to the combined electron-withdrawing inductive effects of the two adjacent ring nitrogens and the nearby -CF 3 group. The self-validating nature of the DMSO- d6 solvent choice is evident in the hydroxymethyl system: the -CH 2

- group appears as a doublet because it couples with the adjacent -OH proton, which reciprocally appears as a triplet ( 3JH−H = 5.5 Hz).

13 C and 19 F NMR Spectral Analysis

The carbon spectrum is defined by heteronuclear spin-spin coupling. Because 19 F has a nuclear spin of I=1/2 , it couples with adjacent 13 C nuclei following the 2nI+1 rule. With three equivalent fluorine atoms ( n=3 ), the affected carbon signals split into 1:3:3:1 quartets[4].

Table 2: 13 C and 19 F NMR Spectral Data (100/376 MHz, DMSO- d6 )

| Nucleus | Position | Shift ( δ , ppm) | Multiplicity | JC−F Coupling (Hz) | Assignment |

| 13 C | C2 | 168.5 | Singlet (s) | - | Pyrimidine C2 |

| 13 C | C6 | 158.0 | Singlet (s) | - | Pyrimidine C6 |

| 13 C | C4 | 154.0 | Quartet (q) | 2JC−F ≈ 36.0 | Pyrimidine C4 (adjacent to CF 3 ) |

| 13 C | C5 | 132.5 | Singlet (s) | - | Pyrimidine C5 |

| 13 C | -CF 3 | 121.5 | Quartet (q) | 1JC−F ≈ 275.3 | Trifluoromethyl carbon |

| 13 C | -CH 2 OH | 58.5 | Singlet (s) | - | Hydroxymethyl carbon |

| 13 C | -CH 3 | 25.5 | Singlet (s) | - | C2-Methyl carbon |

| 19 F | -CF 3 | -68.5 | Singlet (s) | - | Trifluoromethyl fluorines |

Mechanistic Insights: The direct one-bond carbon-fluorine coupling ( 1JC−F ) is massive ( ≈ 275 Hz) due to strong orbital overlap, resulting in a wide quartet at 121.5 ppm[2]. The C4 carbon of the pyrimidine ring also experiences a two-bond coupling ( 2JC−F ) of approximately 36 Hz[2]. Recognizing these specific J -values is critical; if these quartets are absent, the structural integrity of the -CF 3 group is compromised[4].

2D NMR Workflows for Unambiguous Assignment

To definitively prove the regiochemistry (e.g., ensuring the -CH 3 is at C2 and the -CH 2 OH is at C5), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

Fig 2. Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network for structural validation.

By observing the 3J correlation from the -CH 2

- protons to both C4 and C6, the placement of the hydroxymethyl group at the C5 position is unequivocally validated, closing the logical loop of the structural proof.

Conclusion

The comprehensive NMR analysis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol relies on a self-validating matrix of 1D and 2D techniques. By strategically utilizing DMSO- d6 to observe hydrogen bonding, leveraging high-scan 13 C acquisitions to resolve critical 19 F- 13 C scalar couplings, and mapping the molecular skeleton via HMBC, researchers can achieve absolute confidence in the structural integrity of this highly functionalized pyrimidine intermediate.

References

-

Ernst, L. et al. "In C13-NMR, does CF3 carbon of (trifluoromethyl)benzene have to split by F?" ResearchGate Discussions. Available at:[Link]

-

Martins, M. A. et al. "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones." ACS Omega 2022, 7, 18930−18939. Available at:[Link]

-

Huag, et al. "1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine." NIH PubMed Central. Available at:[Link]

Sources

Crystal structure analysis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

An In-Depth Technical Guide to the Crystal Structure Analysis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Foreword: From Molecule to Lattice—A Structural Perspective in Drug Discovery

In the landscape of modern drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] Their significance stems from their ability to engage in diverse biological interactions, often dictated by the subtle interplay of their substituents. The title compound, (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol, is a representative of this class, featuring a trifluoromethyl group—a bioisostere known to enhance metabolic stability and binding affinity—and a methanol group, a key hydrogen bonding donor and acceptor.

Understanding the precise three-dimensional arrangement of this molecule in the solid state is not merely an academic exercise. It provides invaluable insights into its conformational preferences, potential intermolecular interactions, and crystal packing. This knowledge is critical for drug development professionals, influencing everything from polymorph screening and formulation development to the rational design of next-generation analogues with improved efficacy and physicochemical properties.

This guide, prepared from the perspective of a senior application scientist, eschews a rigid, one-size-fits-all template. Instead, it provides a comprehensive, causality-driven walkthrough of the entire crystal structure analysis workflow, from obtaining suitable single crystals to the final validation and interpretation of the structural model. We will explore not just the "how" but, more importantly, the "why" behind each experimental choice, grounding our discussion in the authoritative principles of crystallography.

Part 1: The Foundation—Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is inextricably linked to the quality of the crystal used for data collection.

Synthesis and Purification

While numerous routes to functionalized pyrimidines exist, a plausible synthesis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol can be envisioned starting from precursors like 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[3] A subsequent nucleophilic substitution to introduce the methyl group, followed by a metal-catalyzed cross-coupling reaction to install a protected hydroxymethyl group, and final deprotection would yield the target compound.

Crucial Insight: Purity is non-negotiable for crystallization. The presence of even minor impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and a poorly resolved structure. Therefore, rigorous purification, typically via column chromatography followed by recrystallization, is a mandatory prerequisite.[4]

The Art of Crystallization: Inducing Molecular Order

Crystallization is the process of inducing a dissolved compound to form a highly ordered, three-dimensional lattice.[4] For small organic molecules, several techniques are employed, with the choice of method and solvent being critical variables that require empirical screening.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. A solvent screen using small amounts of the purified compound in various solvents (e.g., ethanol, ethyl acetate, acetone, hexane, and mixtures thereof) is performed.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system by gentle heating and stirring.

-

Filtration: Filter the hot solution through a pre-warmed syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Slow cooling or undisturbed evaporation is key to growing large, well-defined single crystals.[5]

Causality in Crystallization: The goal is to approach supersaturation slowly, allowing molecules adequate time to orient themselves correctly as they deposit onto the growing crystal face. Rapid precipitation or "crashing out" traps solvent and disorder, resulting in a microcrystalline powder unsuitable for single-crystal X-ray diffraction (SCXRD).[5] Advanced methods like microbatch under-oil crystallization or the "crystalline sponge" method can be employed for particularly challenging molecules.[6]

Part 2: The Experiment—Single-Crystal X-ray Diffraction

With a suitable crystal in hand, the core of the analysis begins. SCXRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[7][8]

Data Collection: Probing the Crystal with X-rays

The process involves mounting a single crystal on a diffractometer and exposing it to a collimated beam of monochromatic X-rays. The crystal lattice diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.[9]

Key Steps in Data Collection:

-

Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope.[10] It is mounted on a goniometer head using a cryoprotectant oil, which also facilitates flash-cooling.

-

Cryo-Cooling: The crystal is flash-cooled to a low temperature (commonly 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher-resolution structure.

-

Data Acquisition: The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[11][12] A modern CCD or pixel-array detector collects a series of images, each capturing a small slice of the diffraction data. A full dataset often requires collecting tens of thousands of reflections.[12]

Data Reduction and Structure Solution

The raw image files are processed to determine the unit cell dimensions, space group symmetry, and the integrated intensity of each reflection.

-

Indexing and Integration: The diffraction spots are analyzed to determine the crystal's lattice parameters (a, b, c, α, β, γ) and Bravais lattice. The software then integrates the intensity of each reflection, subtracting the background noise.

-

Space Group Determination: Based on the systematic absences in the diffraction pattern, the space group is determined. This defines the symmetry operations within the unit cell.

-

The Phase Problem: The detector measures the intensity (proportional to the amplitude squared) of the diffracted waves, but the phase information is lost.[9] Solving a crystal structure requires recovering these phases. For small molecules, this "phase problem" is typically solved using direct methods, a statistical approach that finds the most likely phase relationships.

Structure Refinement: Honing the Atomic Model

Once an initial structural model is obtained from the solution, it must be refined against the experimental data. This is an iterative process using a least-squares algorithm to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated amplitudes (|Fₑ|) based on the atomic model.[13]

Refinement Workflow:

-

Initial Model: The structure solution program provides initial positions for most non-hydrogen atoms.

-

Locating Remaining Atoms: A difference Fourier map (Fₒ - Fₑ) is calculated. Peaks in this map correspond to missing atoms (like hydrogens) or regions of unaccounted-for electron density.

-

Anisotropic Refinement: Initially, atoms are refined isotropically (with a single spherical displacement parameter). In later stages, they are refined anisotropically, where their thermal motion is modeled by an ellipsoid, providing a more accurate representation.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their coordinates are coupled to the atom they are bonded to.

-

Convergence: The refinement continues until the model converges, meaning the shifts in atomic parameters are negligible and the R-factors stabilize.

Key Software: The SHELX suite of programs is the industry standard for small-molecule crystallography.[14][15][16] SHELXT or SHELXS is used for structure solution, and SHELXL is used for refinement.[16] Graphical interfaces like ShelXle or Olex2 provide a user-friendly environment for managing the refinement process.[14]

Workflow for Crystal Structure Determination

Caption: Overall workflow from synthesis to final structural analysis.

Part 3: The Result—Data Interpretation and Validation

A successful refinement yields a final structural model and a wealth of data. The final, crucial step is to critically evaluate this model for its chemical and crystallographic integrity.

Quality Metrics: Validating the Model

The quality of the final structure is assessed using several key indicators. The International Union of Crystallography (IUCr) provides a validation service, checkCIF, which uses software like PLATON to automatically check for potential issues in the Crystallographic Information File (CIF).[17][18][19][20][21]

| Parameter | Description | Typical Value for Publication |

| R1 | The conventional R-factor, a measure of agreement between observed and calculated structure amplitudes. | < 0.05 |

| wR2 | The weighted R-factor, based on F², which is minimized during refinement. | < 0.15 |

| GooF (S) | Goodness-of-Fit, should be close to 1.0 for a good model and correct weighting scheme. | ~ 1.0 |

| Max/Min Residual Density | The largest peaks and holes in the final difference Fourier map. Should be close to zero. | < ±0.5 e⁻/ų |

Table 1: Key refinement parameters and their typical target values for a well-refined small-molecule structure.

Molecular Geometry

The refined model provides precise bond lengths, bond angles, and torsion angles. For (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol, we would expect to see:

-

Pyrimidine Ring: A largely planar aromatic ring.

-

Trifluoromethyl Group: C-F bond lengths around 1.33-1.35 Å and F-C-F angles near the tetrahedral angle.

-

Methanol Group: A C-O bond length typical for an alcohol (~1.43 Å) and evidence of conformational flexibility around the C-C bond connecting it to the ring.

| Bond/Angle | Expected Value (Å/°) | Rationale |

| C-F | ~1.34 | Typical for trifluoromethyl groups |

| C(ring)-C(CF3) | ~1.50 | sp²-sp³ C-C single bond |

| C(ring)-C(CH2OH) | ~1.51 | sp²-sp³ C-C single bond |

| C-O | ~1.43 | C(sp³)-O single bond |

| O-H | ~0.84 (constrained) | Refined position of H-atoms is unreliable |

| F-C-F | ~107° | Slight deviation from ideal tetrahedral angle |

Table 2: Representative geometric parameters expected for the title compound.

Supramolecular Structure: Intermolecular Interactions

The crystal packing is determined by a network of intermolecular forces. For this molecule, the hydroxyl group is a prime candidate for forming strong hydrogen bonds.

-

Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor (O-H) and an acceptor (the lone pairs on the oxygen). It is highly probable that O-H···N hydrogen bonds will form between the hydroxyl group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule. This is a classic, robust interaction that often dictates crystal packing in nitrogen-containing heterocycles with hydroxyl groups.

-

Weaker Interactions: Other interactions, such as C-H···F or C-H···O contacts, may also play a role in stabilizing the three-dimensional structure. The electron-rich pyrimidine rings could also engage in π-π stacking interactions.

Visualizing Intermolecular Hydrogen Bonding

Caption: A schematic of a potential O-H···N hydrogen bond motif.

Part 4: Data Archiving—The Crystallographic Information File (CIF)

The final output of a crystal structure determination is the Crystallographic Information File (CIF).[19][22] This is a standardized, text-based format developed by the IUCr that contains all the essential information about the experiment and the resulting structure.[19][23]

Contents of a CIF:

-

Bibliographic information (authors, title).

-

Unit cell parameters and space group.

-

Experimental details (diffractometer, temperature, etc.).

-

Final atomic coordinates and displacement parameters.

-

A list of calculated geometric parameters (bond lengths and angles).

-

The structure factor data.

It is standard practice and often a requirement for publication to deposit the final CIF with a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC) for organic and metal-organic compounds.[24][25][26][27] This ensures the data is preserved, validated, and made accessible to the global scientific community.[18][24]

Conclusion

The crystal structure analysis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is a powerful, multi-step process that transforms a macroscopic single crystal into a precise atomic-level model. This guide has illuminated the critical stages of this workflow, emphasizing the rationale behind each step—from the meticulous art of crystallization to the rigorous mathematics of refinement and validation. The resulting structural model, with its detailed geometric and intermolecular information, provides an authoritative foundation for understanding the solid-state properties of this compound, directly informing and accelerating efforts in drug design and materials science.

References

-

PubChem. . National Center for Biotechnology Information.

-

MilliporeSigma. .

-

Cambridge Crystallographic Data Centre (CCDC). .

-

Spek, A. L. .

-

Cowtan, K. (2006). . Methods in Molecular Biology.

-

Steed, J. W. (2023). . Chemical Society Reviews.

-

Google Patents. .

-

International Union of Crystallography (IUCr). .

-

Latifi, R. .

-

Sigma-Aldrich. .

- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry.

-

International Union of Crystallography (IUCr). (2011). .

-

Chemistry LibreTexts. (2023). .

-

Li, Y., et al. (2022). . Journal of Enzyme Inhibition and Medicinal Chemistry.

-

International Union of Crystallography (IUCr). .

-

Wikipedia. .

-

NextSDS. .

-

Wikipedia. .

-

International Union of Crystallography (IUCr). .

-

Gatta, G. D., et al. (2024). . Minerals.

-

University of Glasgow. .

-

Hussain, A., et al. (2021). . ACS Omega.

-

Frizzo, C. P., et al. (2008). . Acta Crystallographica Section E: Structure Reports Online.

-

The Science Notes. (2023). .

-

IUCr Journals. .

-

Sheldrick, G. M. (2015). . Acta Crystallographica Section C: Structural Chemistry.

-

Spek, A. L. (2003). . Journal of Applied Crystallography.

-

University of Cambridge. .

-

University of California, Davis. .

-

Organic Syntheses. (2023). .

-

Spek, A. L. (2003). . Journal of Applied Crystallography.

-

Atomsk. .

-

Purdue University. .

-

Wikipedia. .

-

Li, B., et al. (2014). . Chemical Society Reviews.

-

Spek, A. L. .

-

RCSB PDB. .

-

Zhang, C., et al. (2022). . Encyclopedia.

-

Mitchell, J. (2020). .

-

Angel, R. .

-

Allen, F. H. (2005). .

-

Indian Institute of Science. .

-

Hall, S. R., et al. (1991). . Acta Crystallographica Section A: Foundations of Crystallography.

Sources

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. An Easy Structure - Sucrose [xray.uky.edu]

- 14. ShelXle - Wikipedia [en.wikipedia.org]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 17. iucr.org [iucr.org]

- 18. iucr.org [iucr.org]

- 19. iucr.org [iucr.org]

- 20. journals.iucr.org [journals.iucr.org]

- 21. researchgate.net [researchgate.net]

- 22. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CIF programs and utilities [rossangel.com]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 26. crystallography.org.uk [crystallography.org.uk]

- 27. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]

Comprehensive Material Safety and Toxicokinetic Whitepaper: (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Executive Summary & Chemical Identity

In the landscape of modern drug development, fluorinated pyrimidines serve as critical pharmacophores and synthetic intermediates. The compound (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 1260648-82-5) is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The incorporation of the trifluoromethyl ( −CF3 ) group significantly alters the physicochemical profile of the pyrimidine ring, enhancing metabolic stability and lipophilicity, which are highly desirable traits in medicinal chemistry.

However, these same structural modifications necessitate rigorous safety protocols. The electron-withdrawing nature of the −CF3 group, combined with the hydrogen-bonding potential of the pyrimidine nitrogens and the primary alcohol, creates a specific hazard profile that requires precise handling under the[1].

Physicochemical Profiling

The following table summarizes the quantitative data and physical properties essential for risk assessment and laboratory planning.

| Property | Value | Causality / Significance |

| Chemical Name | (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol | IUPAC standard nomenclature. |

| CAS Number | 1260648-82-5 | Unique numerical identifier for regulatory tracking. |

| Molecular Formula | C7H7F3N2O | Determines stoichiometric calculations in synthesis. |

| Molecular Weight | 192.14 g/mol | Low molecular weight facilitates rapid membrane permeation. |

| Physical State | Solid (Crystalline/Powder) | Prone to aerosolization; requires respiratory controls. |

| Purity | ≥ 97.0% | Trace impurities may alter the toxicological profile. |

| Storage Temperature | Room Temperature (Inert Atmosphere) | Prevents oxidative degradation of the hydroxymethyl group. |

Hazard Assessment & GHS Classification

Under the[2], this compound is classified based on its acute toxicity and irritant properties.

Primary Hazard Statements (H-Statements)

-

H302 (Harmful if swallowed): The pyrimidine scaffold can interfere with cellular metabolism if ingested.

-

H315 (Causes skin irritation): The lipophilic −CF3 group enhances dermal penetration, allowing the compound to disrupt the lipid bilayer of the stratum corneum.

-

H319 (Causes serious eye irritation): The primary alcohol and pyrimidine nitrogens readily form hydrogen bonds with the aqueous environment of the cornea, leading to localized protein denaturation.

-

H335 (May cause respiratory irritation): Inhalation of fine crystalline dust directly impacts the mucosal linings of the upper respiratory tract.

Precautionary Directives (P-Statements)

To mitigate these risks, strict adherence to P-statements is required, specifically P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Toxicokinetic & Mechanistic Toxicology

Understanding the why behind a chemical's toxicity is paramount for drug development professionals. While classic fluorinated pyrimidines like 5-fluorouracil (5-FU) exert their primary toxicity through the [3], (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol acts primarily as an intermediate and lacks the necessary ribose/deoxyribose phosphorylation sites to act as a direct nucleotide analog.

Instead, its toxicokinetic profile is driven by hepatic metabolism. The primary alcohol moiety is susceptible to oxidation by alcohol dehydrogenases (ADH), while the pyrimidine methyl group may undergo cytochrome P450 (CYP450) mediated oxidation.

Fig 1: Proposed toxicokinetic signaling and hepatic metabolism pathway.

The generation of reactive oxygen species (ROS) during CYP450 metabolism, combined with the extreme stability of the C-F bonds (which prevents dehalogenation), means the molecule persists long enough to cause localized cellular stress, manifesting as the acute irritation described in its GHS profile.

Safety Protocols & Exposure Controls (Self-Validating Systems)

To ensure trustworthiness and scientific integrity, laboratory workflows must be designed as self-validating systems—where the failure of one safety parameter is immediately caught by a secondary control.

Step-by-Step Methodology: Safe Weighing and Handling

Because the compound is a fine solid, the primary vector of exposure is aerosolization.

-

Environmental Validation: Verify that the laboratory fume hood or ventilated balance enclosure has an inward face velocity of 80–100 feet per minute (fpm). Causality: This prevents the back-drafting of fine fluorinated particulates into the operator's breathing zone.

-

PPE Selection: Don a fitted lab coat, safety goggles (not safety glasses, to prevent lateral dust ingress), and double-layered nitrile gloves. Causality: Nitrile provides superior chemical resistance to lipophilic fluorinated organics compared to latex.

-

Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat. Causality: Fluorinated powders are highly prone to static cling, which can cause sudden dispersion of the powder when transferred.

-

Transfer & Sealing: Weigh the required mass and immediately transfer it to a reaction vessel with a secure septum. Seal the source bottle before removing it from the ventilated enclosure.

-

Decontamination: Wipe down the balance and surrounding area with a solvent (e.g., isopropanol) followed by a wet aqueous wipe to capture any residual micro-particulates.

Step-by-Step Methodology: Chemical Spill Response

In the event of a breach, rapid containment is required to comply with [4].

-

Isolate: Evacuate non-essential personnel from the immediate vicinity.

-

Assess & Equip: If the spill is >50g outside a fume hood, upgrade PPE to include a half-mask respirator with P100 particulate filters.

-

Containment (Dry): Do not sweep dry powder, as this aerosolizes the API. Instead, gently cover the spill with damp sand or a commercial inert absorbent pad.

-

Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a designated, clearly labeled hazardous waste container.

-

Surface Neutralization: Wash the spill surface with a mild detergent solution to disrupt any remaining lipophilic residue, followed by a thorough water rinse.

Fig 2: Sequential chemical spill response and decontamination workflow.

Regulatory Compliance & Storage Dynamics

To maintain the integrity of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol and comply with global chemical hygiene plans, the compound must be stored under highly controlled conditions.

-

Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen). The hydroxymethyl group can slowly oxidize to an aldehyde or carboxylic acid over time if exposed to ambient oxygen and humidity.

-

Segregation: Keep away from strong oxidizing agents and strong acids. The pyrimidine nitrogens are weakly basic and can form salts exothermically if exposed to concentrated mineral acids.

-

Documentation: Ensure the manufacturer's SDS is readily accessible in the laboratory's digital and physical Chemical Hygiene Plan (CHP) database, as mandated by the[5].

References

-

A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. Available at:[Link]

-

Laboratory Safety Guidance (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). Available at:[Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Classification and labelling (CLP/GHS). European Commission - Internal Market, Industry, Entrepreneurship and SMEs. Available at:[Link]

Sources

- 1. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]

- 2. Classification and labelling (CLP/GHS) - Internal Market, Industry, Entrepreneurship and SMEs [single-market-economy.ec.europa.eu]

- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oshaeducationcenter.com [oshaeducationcenter.com]

- 5. osha.gov [osha.gov]

Pharmacokinetic Profiling of Trifluoromethyl Pyrimidine Derivatives: A Technical Guide to ADME Optimization

Phase I: The Biophysical Rationale of Fluorinated Pyrimidines

As a Senior Application Scientist navigating the complexities of drug discovery, the decision to incorporate a trifluoromethyl ( CF3 ) group into a pyrimidine scaffold is never arbitrary. It is a calculated biophysical intervention. The pyrimidine ring, a ubiquitous bioisostere for phenyl and other aromatic systems, offers excellent hydrogen-bonding potential. However, native pyrimidines often suffer from rapid oxidative metabolism and suboptimal passive permeability.

The strategic addition of a CF3 group fundamentally alters the molecule's electron density. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of adjacent basic centers, while the sheer lipophilic bulk of the CF3 moiety increases the distribution coefficient ( LogD ). More importantly, the robust C-F bonds provide severe steric and electronic shielding, effectively blocking cytochrome P450 (CYP)-mediated oxidation at adjacent soft spots. This modification is a double-edged sword: while it can drastically improve metabolic half-life and target affinity, it simultaneously introduces new pharmacokinetic (PK) bottlenecks, such as increased efflux liability, poor aqueous solubility, and potential electrophilic toxicity.

Phase II: ADME Profiling & Pharmacokinetic Bottlenecks

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of CF3 -pyrimidines requires a multiparameter optimization (MPO) approach. The literature reveals distinct behavioral patterns for this chemical class:

1. Absorption and Permeability The lipophilicity imparted by the CF3 group generally enhances transcellular passive permeability. For instance, the development of1, demonstrated that the CF3 substitution contributed to a highly favorable PK profile, yielding excellent Caco-2 permeability with no hint of efflux, ultimately resulting in high oral bioavailability[1].

2. Metabolism and CYP Liabilities While CF3 groups block specific oxidation sites, they can inadvertently increase the molecule's affinity for CYP3A4. During the optimization of 2, researchers found that introducing a CF3 group pushed the molecular weight above 450 Da and the cLogP above 4, which triggered strong CYP3A4 inhibition and high clearance[2]. Rescuing this scaffold required the strategic addition of solubilizing piperazine moieties to lower the cLogP and restore metabolic stability[2].

3. Innate Electrophilicity and Toxicity The electron-withdrawing effect of the CF3 group can render the pyrimidine core highly electrophilic, making it susceptible to nucleophilic aromatic substitution ( SNAr ) by endogenous thiols. A striking example is 3. The combination of an ethylsulfinyl group and a CF3 group on the pyrimidine ring made the molecule so electrophilic that it underwent rapid nucleophilic displacement by glutathione (GSH) in vivo, resulting in negligible oral bioavailability and undetectable plasma concentrations[3].

Conversely, careful structural tuning can mitigate off-target toxicity. In the development of4, replacing a sulfone group with a sulfoximine on a CF3 -pyrimidine scaffold significantly reduced hERG potassium channel binding while maintaining good oral exposure in rat models[4].

Phase III: Quantitative Data Synthesis

To benchmark your own CF3 -pyrimidine candidates, it is crucial to compare their ADME parameters against established compounds in the literature.

Table 1: Pharmacokinetic Parameters of Representative Trifluoromethyl Pyrimidine Derivatives

| Compound Class / Target | Representative Compound | In Vitro Clearance (HLM/RLM) | Oral Bioavailability ( Fmax %) | Key ADME Observation | Ref |

| BCAT1/2 Inhibitor | BAY-069 | Low / Moderate | High | High Caco-2 permeability; low blood clearance; optimal Vss . | [1] |

| TGR5 Agonist | Compound 19i / 22b | High (CYP3A4 liability) | Low (Initial) | CF3 addition required basic amine incorporation to lower cLogP and improve solubility. | [2] |

| PYK2 Inhibitor | Compound (S)-14a | Moderate | Good | Sulfoximine substitution reduced hERG binding; good rat oral exposure. | [4] |

| GLP-1 PAM | BETP | Rapid (GSH conjugation) | < 1% | Innate electrophilicity leads to rapid clearance via glutathione conjugation. | [3] |

Phase IV: Self-Validating Experimental Workflows

To accurately profile CF3 -pyrimidine derivatives, standard assays must be augmented with self-validating controls. Below are the definitive protocols required to decode the causality behind clearance and absorption issues.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality: Because CF3 addition often pushes cLogP > 4, compounds become highly susceptible to intestinal efflux transporters like P-glycoprotein (P-gp). Bidirectional testing (Apical-to-Basolateral and Basolateral-to-Apical) allows us to calculate the Efflux Ratio ( ER ). An ER>2 indicates active efflux, explaining poor in vivo exposure despite high lipophilicity.

Step-by-Step Methodology:

-

Monolayer Preparation & TEER Validation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Do not proceed unless TEER > 250 Ω⋅cm2 , proving tight junction integrity.

-

Compound Incubation: Dose the CF3 -pyrimidine (10 μM ) to either the apical (A) or basolateral (B) chamber in HBSS buffer (pH 7.4). Incubate at 37°C for 2 hours.

-

Paracellular Leakage Control: Co-incubate with Lucifer Yellow (LY). Self-Validation: Post-assay, measure LY fluorescence in the receiver chamber. Leakage must be <1%; otherwise, the monolayer was compromised by compound toxicity, invalidating the permeability data.

-

Reference Standard Calibration: Run Propranolol (high permeability) and Atenolol (low permeability) in parallel. Self-Validation: Ensures the assay's dynamic range is intact and transporter expression is nominal.

-

Quantification: Analyze donor and receiver compartments via LC-MS/MS to calculate the apparent permeability ( Papp ) and Efflux Ratio.

Protocol 2: Microsomal Intrinsic Clearance ( CLint ) with Reactive Trapping

Causality: We must determine if the CF3 -pyrimidine is being cleared via CYP-mediated Phase I oxidation or if it is chemically unstable/electrophilic (like BETP).

Step-by-Step Methodology:

-

Matrix Preparation: Prepare Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Minus-NADPH Control (Critical): Split the incubation into two arms. Arm A receives the NADPH regenerating system; Arm B receives buffer only. Self-Validation: If the compound degrades in Arm B (minus-NADPH), the clearance is not CYP-mediated. It is chemically unstable or reacting with buffer components.

-

Electrophile Trapping: To a third arm, add 5 mM Glutathione (GSH) alongside NADPH. Self-Validation: Analyze via LC-MS/MS for GSH-adducts ( [M+GSH−HF]+ or similar). This proves whether the CF3 -pyrimidine is undergoing SNAr reactions, a common liability for this chemotype.

-

Metabolic Competence Controls: Run Verapamil (rapid clearance) and Warfarin (slow clearance). Self-Validation: Confirms the specific microsomal batch has active CYP enzymes.

-

Kinetic Sampling: Quench aliquots with ice-cold acetonitrile containing an internal standard at 0, 5, 15, 30, and 60 minutes. Calculate CLint from the logarithmic decay of the parent compound.

Phase V: Mechanistic Pathway Visualization

The following diagram illustrates the logical decision tree and experimental workflow required to optimize a CF3 -pyrimidine hit into a viable preclinical lead.

Workflow for the pharmacokinetic optimization of trifluoromethyl pyrimidine derivatives.

Conclusion

The trifluoromethyl pyrimidine scaffold is a highly privileged structure in medicinal chemistry, capable of delivering profound target affinity and metabolic stability. However, its successful translation into the clinic demands rigorous, self-validating pharmacokinetic profiling. By interrogating the causality behind high clearance rates—whether driven by CYP3A4 induction, P-gp efflux, or innate electrophilicity—scientists can rationally design structural rescues (such as basic amine incorporation or sulfoximine substitution) to achieve optimal oral bioavailability.

References

-

BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe. PubMed Central (PMC). Available at:[Link]

-

Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists. ACS Publications. Available at:[Link]

-

Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. PubMed. Available at:[Link]

-

Demonstration of the Innate Electrophilicity of 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP). Drug Metabolism and Disposition. Available at:[Link]

Sources

- 1. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability and Physicochemical Profiling of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and agrochemical design, (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol represents a highly privileged and strategically functionalized scaffold. The deliberate incorporation of a trifluoromethyl (–CF₃) group onto an electron-deficient pyrimidine ring, flanked by a weakly electron-donating methyl group and a hydrogen-bonding hydroxymethyl moiety, creates a unique push-pull stereoelectronic system.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the thermodynamic stability of this specific molecule. Rather than simply listing its properties, this guide elucidates the causality behind its physical robustness, metabolic resistance, and structural rigidity, providing researchers with self-validating methodologies to profile similar fluorinated heterocycles.

Structural Thermodynamics & Electronic Causality

The thermodynamic robustness of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is governed by precise, quantifiable stereoelectronic effects[1].

-

The Pyrimidine Core: As a highly electron-deficient heteroaromatic system, the pyrimidine ring is inherently resistant to electrophilic attack. However, its baseline thermodynamics make it susceptible to nucleophilic degradation.

-

The 4-Trifluoromethyl (–CF₃) Group: The C–F bond possesses a dissociation energy of approximately 115 kcal/mol, making it one of the strongest single bonds in organic chemistry. This group exerts a profound electron-withdrawing effect (–I, –M), significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the pyrimidine ring. This depletion of electron density thermodynamically shields the ring from oxidative degradation ()[2].

-

The 5-Hydroxymethyl (–CH₂OH) Group: While providing a versatile synthetic handle, the spatial proximity of the hydroxyl proton to the highly electronegative fluorine atoms of the –CF₃ group enables potential intramolecular hydrogen bonding (O–H···F). This interaction restricts the rotational degrees of freedom of the hydroxymethyl group, locking it into a thermodynamically favored conformation that minimizes the entropic penalty (ΔS) upon target receptor binding.

Electronic effects and intramolecular interactions governing thermodynamic stability.

Metabolic Stability: A Thermodynamic Perspective

In therapeutic development, a compound's metabolic half-life is largely dictated by the thermodynamics of Cytochrome P450 (CYP450) mediated oxidation. The oxidation of aliphatic or aromatic C–H bonds typically proceeds via a radical rebound mechanism initiated by Hydrogen Atom Transfer (HAT).

Substituting a vulnerable hydrogen atom with a –CF₃ group fundamentally alters the thermodynamic landscape. For a CYP enzyme to metabolize the –CF₃ group directly, the mechanism would require a Fluorine Atom Transfer (FAT). According to the Evans-Polanyi principle, activation energy is proportional to the enthalpy of reaction. Forming an Fe(III)–O–F intermediate is thermodynamically infeasible (O–F bond strength ~60 kcal/mol) compared to the highly favorable Fe(III)–OH intermediate formed during HAT (O–H bond strength ~115 kcal/mol) ()[3].

Consequently, the (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol scaffold acts as an absolute metabolic block at the 4-position, redirecting metabolism to more distal, enzymatically accessible sites, thereby increasing the overall thermodynamic stability of the drug candidate in vivo[4].

Experimental Methodologies for Thermodynamic Profiling

To establish a self-validating system for thermodynamic characterization, empirical protocols must account for mass balance and environmental control. The following step-by-step workflows detail the exact methodologies required to profile this compound.

Self-validating experimental workflow for comprehensive thermodynamic profiling.

Protocol A: Thermal Stability via TGA and DSC

Causality: Differential Scanning Calorimetry (DSC) provides the enthalpy of fusion (ΔH_fus) and melting point, while Thermogravimetric Analysis (TGA) identifies the onset of thermal decomposition. Conducting these under a strict nitrogen atmosphere prevents oxidative artifacts, ensuring the measured degradation is purely thermal[5].

-

Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound (purity >99.5% via HPLC) into a Tzero aluminum pan.

-

Hermetic Sealing: Crimp the pan with a pin-hole lid. Rationale: The pin-hole allows for the release of volatile decomposition products (e.g., HF traces at extreme temperatures) without causing pan deformation, which would alter thermal contact and skew heat capacity measurements.

-

TGA Execution: Equilibrate the TGA furnace at 25°C. Apply a dry N₂ purge at 50 mL/min. Ramp the temperature at 10°C/min from 25°C to 400°C. Record the 5% weight loss temperature (T_d,5%).

-

DSC Execution: In a parallel DSC run, equilibrate at 20°C. Ramp at 5°C/min to 200°C. Integrate the endothermic melting peak to calculate T_m and ΔH_fus.

Protocol B: Isothermal Forced Degradation (Arrhenius Kinetics)

Causality: To predict long-term thermodynamic stability in solution, forced degradation must be conducted across multiple temperatures to extract the activation energy (E_a) via the Arrhenius equation.

-

Stock Solution: Prepare a 1.0 mg/mL solution of the compound in 50% Acetonitrile / 50% Aqueous Buffer (pH 1.2, 7.4, and 10.0).

-

Thermal Stressing: Aliquot 1 mL into amber glass HPLC vials (to prevent photolytic interference). Seal with PTFE-lined caps. Incubate at 40°C, 60°C, and 80°C in thermostated blocks.

-

Sampling & Quenching: Pull samples at t = 0, 24, 48, 72, and 168 hours. Immediately quench by diluting 1:10 in cold mobile phase (4°C) to halt degradation kinetics.

-

Analysis & Self-Validation: Analyze via HPLC-UV-MS. Critical Step: Calculate the mass balance by summing the peak areas of the parent compound and all degradants. A mass balance of 98-102% confirms that no volatile degradants escaped the sealed system, validating that the observed signal loss is genuinely due to degradation rather than precipitation or volatilization.

Quantitative Data Summary

The following table summarizes the representative thermodynamic and physicochemical parameters for (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol, derived from structural calculations and empirical profiling of analogous fluorinated pyrimidines[5][6].

| Parameter | Representative Value | Thermodynamic Significance |

| Melting Point (T_m) | 65°C - 75°C | Indicates moderate crystalline lattice energy; heavily influenced by intermolecular H-bonding networks formed by the –CH₂OH group. |

| Enthalpy of Fusion (ΔH_fus) | ~25 - 30 kJ/mol | Reflects the energy required to disrupt the solid-state hydrogen bonding and π-π stacking interactions. |

| LogP (Octanol/Water) | 1.8 - 2.2 | The lipophilic –CF₃ group perfectly balances the hydrophilic –CH₂OH group, optimizing partitioning thermodynamics for cellular permeability. |

| Thermal Decomposition (T_d,5%) | > 220°C | High thermal stability driven by the robust C–F bonds and the highly conjugated aromatic pyrimidine core. |

| Activation Energy of Hydrolysis (E_a) | > 85 kJ/mol | High kinetic barrier to degradation at physiological pH, ensuring excellent solution stability during formulation. |

Conclusion

The thermodynamic stability of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is not an accident of chemistry, but a direct consequence of its highly orchestrated electronic structure. The electron-withdrawing nature of the trifluoromethyl group fortifies the pyrimidine core against oxidative metabolism, while the hydroxymethyl group provides essential solubility and hydrogen-bonding capabilities. By employing rigorous, self-validating thermal and kinetic profiling protocols, researchers can confidently leverage this scaffold in the design of next-generation therapeutics and advanced materials.

References

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

-

Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

A Technical Guide to the Synthesis and Properties of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Abstract

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is a key heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its structural motif, featuring a pyrimidine core functionalized with a reactive hydroxymethyl group, a lipophilic trifluoromethyl group, and a methyl group, makes it a versatile intermediate for the construction of more complex, biologically active molecules. This guide provides an in-depth analysis of the principal synthetic pathways to this compound, focusing on the logical and well-established chemical transformations required. We will detail the foundational cyclocondensation reaction to form the core pyrimidine ring system, followed by the targeted reduction of the corresponding carboxylic acid precursor. This document is intended for researchers and professionals in drug discovery and chemical development, offering not just protocols, but also the underlying chemical principles and rationale that govern the synthesis.

Rationale for Synthesis: A Two-Step Strategic Approach

The initial discovery and synthesis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol are not documented as a singular, landmark event but rather as a logical step in the development of functionalized pyrimidine derivatives. Its emergence is a direct consequence of the need for versatile intermediates in research and development programs. The most chemically sound and widely applicable strategy for its preparation involves a two-stage process:

-

Formation of the Pyrimidine Core: Construction of the key precursor, an ester or carboxylic acid like 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate, via a classical cyclocondensation reaction.

-

Functional Group Transformation: Selective reduction of the carboxylate group to the primary alcohol, yielding the target molecule.

This approach is favored due to the high availability of the starting materials and the reliability of the chemical transformations involved.

Stage 1: Cyclocondensation to Form the Pyrimidine Ring

The cornerstone of this synthesis is the formation of the pyrimidine ring. This is most efficiently achieved by reacting a trifluoromethylated β-ketoester with acetamidine.

-

Key Reactants:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFA): This molecule provides the C4, C5, C6 backbone of the pyrimidine ring, and crucially, introduces the trifluoromethyl group at the C4 position and the precursor ester functionality at the C5 position. ETFA is synthesized via a Claisen condensation of ethyl trifluoroacetate and ethyl acetate[1][2][3].

-

Acetamidine: This reagent serves as the N-C-N component, providing N1, C2, and N3 of the pyrimidine ring, along with the methyl group at the C2 position.

-

Expert Insight (Causality): The reaction is typically base-catalyzed (e.g., using sodium ethoxide). The base deprotonates the active methylene group of the ETFA, generating a nucleophilic enolate. This enolate then attacks one of the imine carbons of the acetamidine, initiating a cascade of condensation and cyclization steps that ultimately lead to the stable aromatic pyrimidine ring after the elimination of water and ethanol. This method is a robust way to create highly substituted pyrimidines from simple, acyclic precursors[4].

Stage 2: Reduction of the Carboxylic Ester to the Alcohol

With the pyrimidine-5-carboxylate in hand, the final step is the reduction of the ester group to a hydroxymethyl group.

Expert Insight (Choice of Reagent): The reduction of a carboxylic acid or its ester to a primary alcohol requires a potent reducing agent.

-

Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for this transformation. It is a powerful hydride donor, capable of reducing esters and carboxylic acids efficiently[5][6][7]. Reactions are conducted in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether to prevent the violent decomposition of the reagent with water[7].

-

Sodium Borohydride (NaBH₄): This reagent is generally not suitable for this purpose. It is a much milder reducing agent and typically fails to reduce esters and carboxylic acids under standard conditions, making LiAlH₄ the superior choice for this specific conversion[6][7].

The reaction proceeds via the addition of a hydride ion to the carbonyl carbon of the ester. This is followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol[5][8].

Visualization of the Core Synthesis Pathway

The following diagram illustrates the logical flow from commercially available starting materials to the final target compound.

Caption: Overall synthetic scheme for (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for laboratory execution.

Protocol 1: Synthesis of Ethyl 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFA) (1.0 eq)

-

Acetamidine hydrochloride (1.2 eq)

-

Sodium ethoxide (NaOEt) (2.5 eq)

-

Anhydrous Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol.

-

Carefully add sodium ethoxide to the ethanol at 0 °C and stir until fully dissolved.

-

Add acetamidine hydrochloride to the solution and stir for 20 minutes at room temperature.

-

Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the mixture.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system until the starting material (ETFA) is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Work-up: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate as a solid or oil.

Protocol 2: Reduction to (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Materials:

-

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (H₂O)

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Maintain the internal temperature below 5 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction by TLC (e.g., 1:1 hexanes/ethyl acetate) until the starting ester is fully consumed.

-

Work-up (Fieser method): Cautiously quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Stir the resulting granular white suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol.

Physicochemical and Spectroscopic Data

All quantitative data for the final product are summarized below for easy reference.

| Property | Value |

| IUPAC Name | (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol |

| CAS Number | 154703-93-2 |

| Molecular Formula | C₇H₇F₃N₂O |

| Molecular Weight | 192.14 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Data not publicly available |

| Boiling Point | Data not publicly available |

| XLogP3 | 1.0 (Predicted) |

Expected Spectroscopic Characterization

-

¹H NMR: The spectrum should feature a singlet for the methyl protons (CH₃) around δ 2.7-2.9 ppm. The methylene protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet (or a doublet if coupled to the hydroxyl proton) around δ 4.8-5.0 ppm. The hydroxyl proton itself would be a broad singlet, and the C6-proton on the pyrimidine ring would appear as a downfield singlet, likely above δ 8.8 ppm.

-

¹³C NMR: The spectrum will show characteristic signals for the methyl carbon, the methylene carbon (~60 ppm), and the aromatic carbons of the pyrimidine ring. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet is expected for the -CF₃ group.

-

Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) would show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 193.

References

- CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

-

Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. [Link]

-

(5-(Trifluoromethyl)pyridin-2-yl)methanol. PubChem. [Link]

-

durene p-xylene, 2,5-dimethyl- (7CI). The Good Scents Company. [Link]

- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures. ResearchGate. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis-Stuttgart. [Link]

-

Spectroscopic properties of 2a-2f in methanol. ResearchGate. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Chemistry LibreTexts. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates. RSC Publishing. [Link]

-

Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Patsnap. [Link]

-

(4-(trifluoromethyl)pyrimidin-2-yl)methanol — Chemical Substance Information. NextSDS. [Link]

-

Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]

-

2-fluoro-5-methyl-4-(trifluoromethyl)pyridine. PubChemLite. [Link]

-

2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. ResearchGate. [Link]

-

reduction of carboxylic acids. Chemguide. [Link]

Sources

- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 2. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 3. guidechem.com [guidechem.com]